

# Spectroscopic Profile of 6-Hydroxypyridazine-3-carboxaldehyde: A Technical Guide

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## Compound of Interest

**Compound Name:** 6-Hydroxypyridazine-3-carboxaldehyde

**Cat. No.:** B582068

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## Abstract

**6-Hydroxypyridazine-3-carboxaldehyde** is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Despite its commercial availability, a comprehensive public repository of its experimental spectroscopic data is notably absent from the current scientific literature. This technical guide addresses this information gap by providing a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, this guide furnishes detailed experimental protocols for acquiring such data and presents a logical workflow for the synthesis and characterization of novel pyridazine derivatives.

## Introduction

**6-Hydroxypyridazine-3-carboxaldehyde** (CAS 933734-91-9) is a small molecule featuring a pyridazine core, a class of heterocycles known for a wide range of biological activities.[1][2][3] The presence of both a hydroxyl and a carboxaldehyde group suggests its potential as a versatile building block in the synthesis of more complex molecules. Accurate and detailed spectroscopic data are paramount for its unambiguous identification, purity assessment, and for elucidating its role in further chemical transformations. This document serves as a key

resource by consolidating predicted spectroscopic data and outlining the necessary experimental procedures for its empirical verification.

While this compound is available from several chemical suppliers[2][4][5][6], to date, no peer-reviewed studies detailing its synthesis and complete spectroscopic characterization have been identified.

## Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The pyridazine ring exists in tautomeric forms, primarily the pyridazin-3(2H)-one form. The predicted NMR data reflects the predominant tautomer.

Table 1: Predicted  $^1\text{H}$  NMR Data for **6-Hydroxypyridazine-3-carboxaldehyde**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~9.8 - 10.2	s	1H	Aldehyde (-CHO)
~7.8 - 8.2	d	1H	Pyridazine H4 or H5
~7.0 - 7.4	d	1H	Pyridazine H4 or H5
~12.0 - 13.0	br s	1H	Hydroxyl (-OH) / Amide (N-H)

Rationale: The aldehyde proton is expected to be significantly deshielded, appearing as a singlet downfield. The two protons on the pyridazine ring will appear as doublets due to mutual coupling. The hydroxyl or amide proton will be broad and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **6-Hydroxypyridazine-3-carboxaldehyde**

Chemical Shift ( $\delta$ , ppm)	Assignment
~185 - 195	Aldehyde Carbonyl (C=O)
~155 - 165	Pyridazine C6 (C-OH)
~140 - 150	Pyridazine C3 (C-CHO)
~130 - 140	Pyridazine C4 or C5
~120 - 130	Pyridazine C4 or C5

Rationale: The aldehyde carbonyl carbon is the most deshielded. The carbon atom attached to the hydroxyl group (C6) will also be significantly downfield. The remaining carbon atoms of the pyridazine ring will appear in the aromatic region.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **6-Hydroxypyridazine-3-carboxaldehyde**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3200 - 2800	Broad	O-H / N-H stretch
~3100 - 3000	Medium	Aromatic C-H stretch
~2850 and ~2750	Medium, sharp	Aldehyde C-H stretch (Fermi doublets)
~1710 - 1680	Strong	Aldehyde C=O stretch
~1660 - 1640	Strong	Pyridazinone C=O stretch
~1600 - 1450	Medium to Strong	C=C and C=N stretching in the ring
~1250	Medium	C-O stretch

Rationale: The spectrum will be characterized by a broad O-H/N-H stretching band and two strong carbonyl absorptions corresponding to the aldehyde and the pyridazinone ring. The characteristic aldehyde C-H stretches are also expected.

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **6-Hydroxypyridazine-3-carboxaldehyde**

m/z	Interpretation
124	Molecular Ion $[M]^+$
123	$[M-H]^+$
95	$[M-CHO]^+$
67	Fragmentation of the pyridazine ring

Rationale: The molecular ion peak is expected at m/z 124, corresponding to the molecular weight of the compound.<sup>[4]</sup> Common fragmentation patterns would include the loss of a hydrogen radical and the loss of the formyl group.

## Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of **6-Hydroxypyridazine-3-carboxaldehyde**, adapted from methodologies used for similar compounds.<sup>[7][8][9]</sup>

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

- Process the data with an exponential multiplication and Fourier transform.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
  - A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
  - Employ a relaxation delay of 2-5 seconds to ensure proper quantification of all carbon signals, including quaternary carbons.

## IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Collect the spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add 16 or 32 scans to improve the signal-to-noise ratio.
  - Record the data as percent transmittance or absorbance.

## Mass Spectrometry

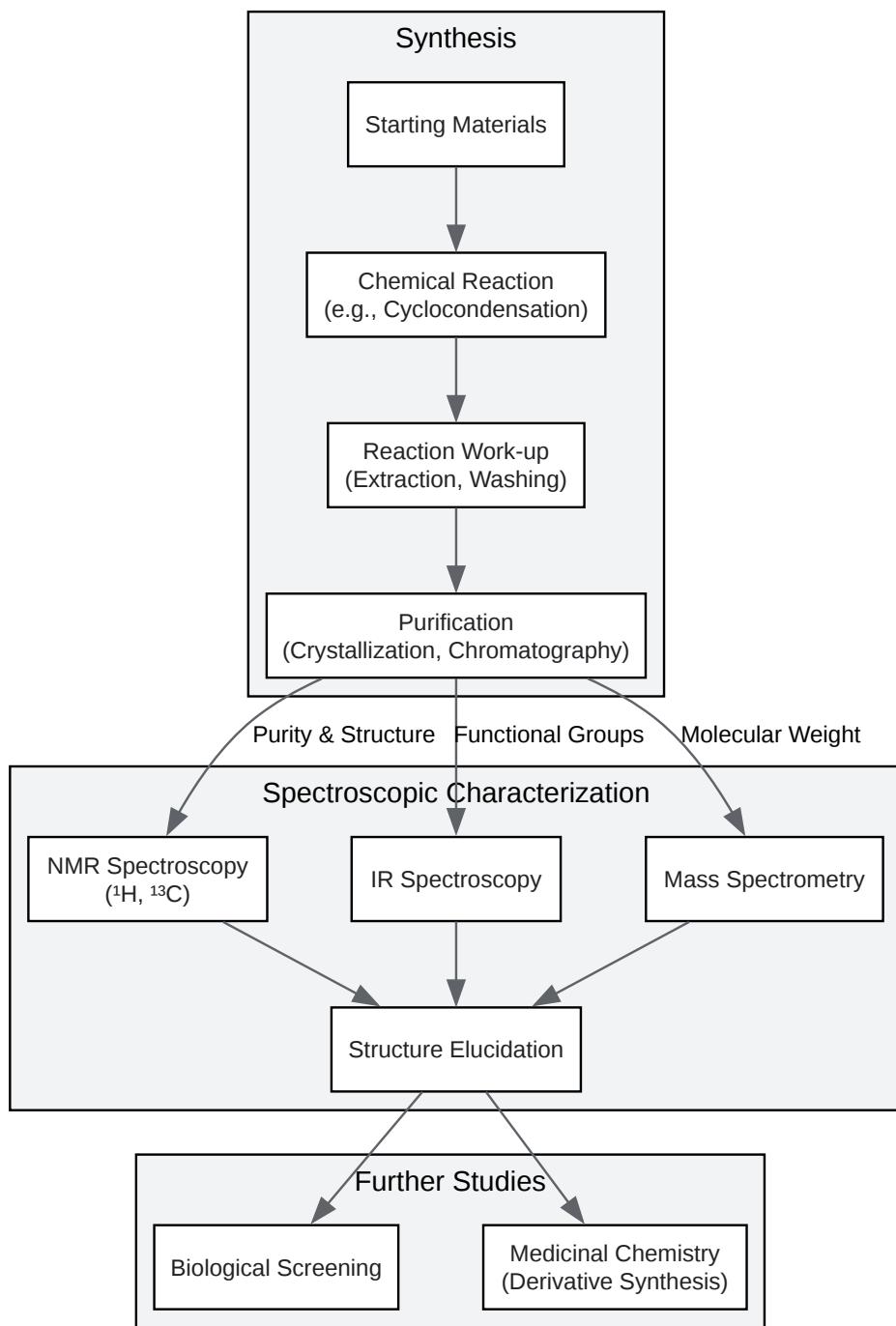
- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition (Positive Ion Mode):
  - Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .

- Acquire the mass spectrum over a mass range of m/z 50-500.
- Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal and minimize in-source fragmentation.
- Tandem MS (MS/MS) for Fragmentation Analysis:
  - Select the molecular ion (m/z 124) as the precursor ion.
  - Apply a collision energy (e.g., 10-30 eV) to induce fragmentation.
  - Acquire the product ion spectrum to identify the fragment ions.

## Synthesis and Characterization Workflow

As no specific signaling pathways involving **6-Hydroxypyridazine-3-carboxaldehyde** have been reported, a logical diagram illustrating the general workflow for the synthesis and spectroscopic characterization of a novel pyridazine derivative is provided below.

## General Workflow for Synthesis and Spectroscopic Characterization

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